

Spectroscopic and Technical Guide for (S)-(+)-1-Cbz-3-pyrrolidinol

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Compound of Interest

Compound Name: (S)-(+)-1-Cbz-3-pyrrolidinol

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This technical guide provides a comprehensive overview of the spectroscopic data for the chiral building block **(S)-(+)-1-Cbz-3-pyrrolidinol**, also known as benzyl (3S)-3-hydroxypyrrolidine-1-carboxylate. This compound is a key intermediate in the synthesis of various pharmaceutical agents. This document presents its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for these analytical techniques.

Compound Information

Parameter	Value
Compound Name	(S)-(+)-1-Cbz-3-pyrrolidinol
Synonyms	Benzyl (3S)-3-hydroxypyrrolidine-1-carboxylate, (S)-N-Z-3-Pyrrolidinol
CAS Number	100858-32-0[1]
Molecular Formula	C ₁₂ H ₁₅ NO ₃ [1]
Molecular Weight	221.25 g/mol [1]
Appearance	White to off-white powder[1]
Melting Point	71 - 77 °C[1]
Optical Rotation	[α] ²⁰ /D = +21° (c = 1 in Chloroform)[1]

Spectroscopic Data

The following sections present the expected spectroscopic data for **(S)-(+)-1-Cbz-3-pyrrolidinol** based on available information for structurally related compounds and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: In an achiral solvent like CDCl₃, the NMR spectra of enantiomers are identical. Therefore, the data presented for N-Boc-3-pyrrolidinol can be used as a reliable reference for the pyrrolidine ring system in **(S)-(+)-1-Cbz-3-pyrrolidinol**. The primary difference will be the signals corresponding to the protecting group.[2]

¹H NMR (Proton NMR) Data (Predicted, referenced against similar compounds)

Solvent: CDCl₃, Frequency: 400 MHz

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.35	m	5H	C ₆ H ₅ - (Aromatic)
~5.13	s	2H	-CH ₂ -Ph
~4.45	m	1H	H-3 (CH-OH)
~3.60 - 3.75	m	1H	H-5a
~3.45 - 3.60	m	2H	H-2a, H-5b
~3.30	m	1H	H-2b
~2.05	m	1H	H-4a
~1.90	m	1H	H-4b
~1.80	br s	1H	-OH

¹³C NMR (Carbon NMR) Data (Predicted, referenced against similar compounds)

Solvent: CDCl₃, Frequency: 100 MHz

Chemical Shift (δ , ppm)	Assignment
~155.0	C=O (Carbamate)
~136.5	C (Aromatic, Quaternary)
~128.5	CH (Aromatic)
~128.0	CH (Aromatic)
~127.8	CH (Aromatic)
~69.5	C-3 (CH-OH)
~67.0	-CH ₂ -Ph
~54.5	C-2 or C-5
~46.0	C-2 or C-5
~34.0	C-4

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400	Strong, Broad	O-H Stretch
~3050	Medium	C-H Stretch (Aromatic)
~2950, ~2870	Medium	C-H Stretch (Aliphatic)
~1690	Strong	C=O Stretch (Carbamate)
~1495, ~1450	Medium	C=C Stretch (Aromatic)
~1420	Medium	CH ₂ Bend
~1250	Strong	C-N Stretch
~1100	Strong	C-O Stretch
~750, ~700	Strong	C-H Bend (Aromatic, out-of-plane)

Mass Spectrometry (MS)

Method: Electrospray Ionization (ESI)

m/z	Ion
222.11	$[M+H]^+$
244.09	$[M+Na]^+$
204.10	$[M+H-H_2O]^+$
91.05	$[C_7H_7]^+$ (Tropylium ion)

Experimental Protocols

NMR Spectroscopy

- Sample Preparation: Accurately weigh 5-10 mg of **(S)-(+)-1-Cbz-3-pyrrolidinol** and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform ($CDCl_3$) in a clean, dry 5 mm NMR tube.
- 1H NMR Acquisition:
 - Spectrometer: 400 MHz or higher.
 - Pulse Program: Standard single-pulse (e.g., 'zg30' on Bruker).
 - Acquisition Parameters:
 - Spectral Width: ~12 ppm.
 - Acquisition Time: ~3-4 seconds.
 - Relaxation Delay: 2 seconds.
 - Number of Scans: 16-64.
 - Temperature: 298 K.

- ^{13}C NMR Acquisition:
 - Spectrometer: Operating at ~100 MHz for ^{13}C .
 - Pulse Program: Standard proton-decoupled (e.g., 'zgpg30' on Bruker).
 - Acquisition Parameters:
 - Spectral Width: ~220 ppm.
 - Acquisition Time: ~1-2 seconds.
 - Relaxation Delay: 2 seconds.
 - Number of Scans: 1024 or more, depending on concentration.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectra to the residual solvent peak (CDCl_3 : $\delta\text{H} = 7.26$ ppm, $\delta\text{C} = 77.16$ ppm).

IR Spectroscopy

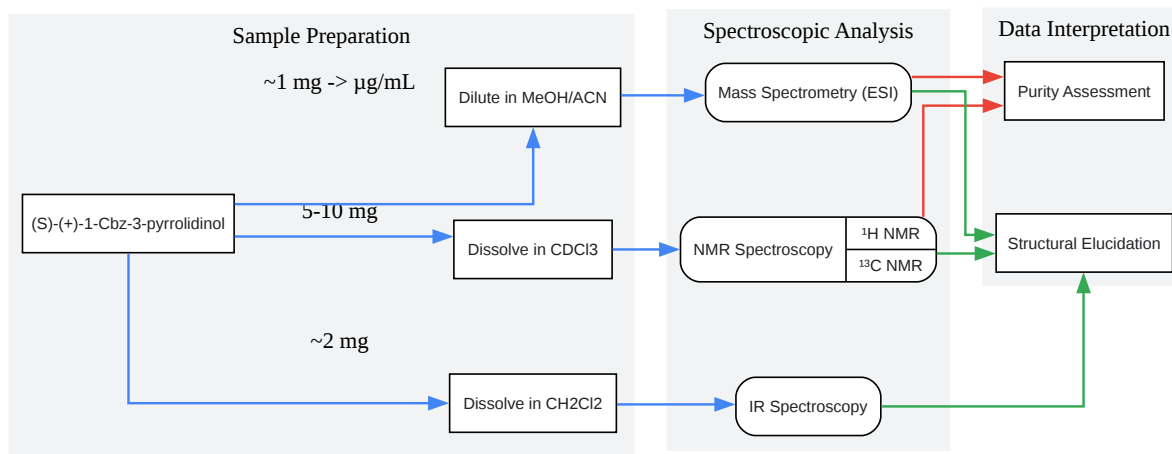
- Sample Preparation (Thin Film):
 - Dissolve a small amount (a few milligrams) of **(S)-(+)-1-Cbz-3-pyrrolidinol** in a volatile solvent like dichloromethane or acetone.
 - Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).
 - Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.
- Data Acquisition:
 - Place the salt plate in the sample holder of an FTIR spectrometer.
 - Record the spectrum, typically in the range of $4000\text{-}400\text{ cm}^{-1}$.

- Acquire a background spectrum of the clean, empty salt plate and subtract it from the sample spectrum.

Mass Spectrometry

- Sample Preparation (ESI):
 - Prepare a stock solution of **(S)-(+)-1-Cbz-3-pyrrolidinol** in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
 - Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent, often with the addition of 0.1% formic acid to promote protonation.
- Data Acquisition:
 - Infuse the sample solution into the electrospray source of the mass spectrometer at a flow rate of 5-10 µL/min.
 - Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).
 - Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation temperature) to maximize the signal of the protonated molecule $[M+H]^+$.

Visualizations



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Caption: Workflow for the spectroscopic analysis of **(S)-(+)-1-Cbz-3-pyrrolidinol**.

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References

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